N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, has shown promising results in cardiac electrophysiology. These compounds have been compared to sematilide, a potent selective class III agent, indicating their potential in the development of new treatments for arrhythmias (Morgan et al., 1990).
Cancer Treatment
The design and synthesis of compounds structurally related to this compound have been explored for their anticancer properties. For instance, the development of histone deacetylase (HDAC) inhibitors, which play a crucial role in blocking cancer cell proliferation and inducing apoptosis, showcases the therapeutic potential of these compounds in oncology (Zhou et al., 2008).
Chemical Synthesis and Environmental Applications
Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, indicating the relevance of sulfonamide chemistry in creating advanced materials for environmental applications, such as water treatment and dye removal (Liu et al., 2012).
Neuroleptic Activity
Research into benzamides, which are structurally similar to the compound , has uncovered their potential as neuroleptics. These studies have led to the identification of compounds with enhanced activity compared to established drugs, suggesting the utility of these molecules in treating psychosis (Iwanami et al., 1981).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-16-11-6-5-9-15(16)18-17(20)13-8-7-10-14(12(13)2)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVKKUGGHJREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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